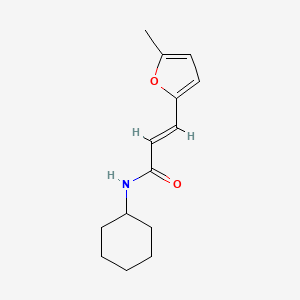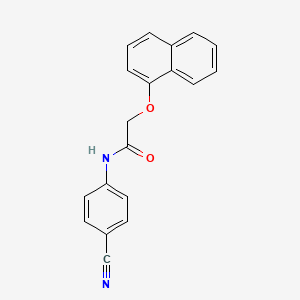
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide, also known as DFPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPBS is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide exerts its effects by inhibiting specific enzymes and pathways involved in various cellular processes. For example, this compound has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancers. By inhibiting the activity of this enzyme, this compound can inhibit the growth and proliferation of cancer cells. This compound has also been found to inhibit the activity of β-secretase, an enzyme involved in the production of β-amyloid peptides in Alzheimer's disease. By inhibiting the activity of this enzyme, this compound can prevent the accumulation of β-amyloid peptides in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In Alzheimer's disease, this compound has been found to inhibit the aggregation of β-amyloid peptides, which can prevent the formation of plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. In addition, this compound has been found to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of this compound is its solubility. This compound has low solubility in water, which can make it difficult to administer in in vivo studies.
Orientations Futures
For research could include the development of 2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide analogs, investigation of this compound in combination with other drugs, and the potential use of this compound as a diagnostic tool.
Méthodes De Synthèse
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 2,5-difluoronitrobenzene with 4-isopropylphenylsulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reduced using a reducing agent like sodium dithionite to obtain this compound. Other methods include the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-isopropylaniline in the presence of a base or the reaction of 2,5-difluoroaniline with 4-isopropylbenzenesulfonyl chloride.
Applications De Recherche Scientifique
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. This compound has also shown potential in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of β-amyloid peptides.
Propriétés
IUPAC Name |
2,5-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)18-21(19,20)15-9-12(16)5-8-14(15)17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPYCRFNLNJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

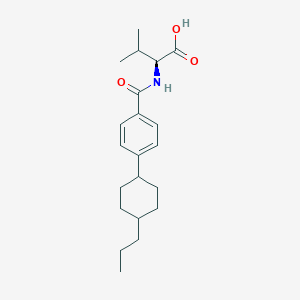
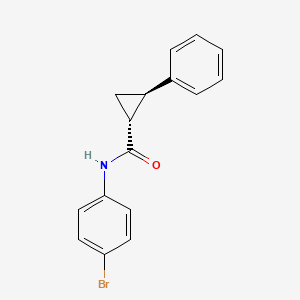
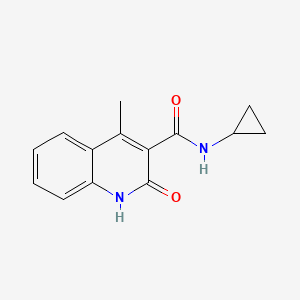
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
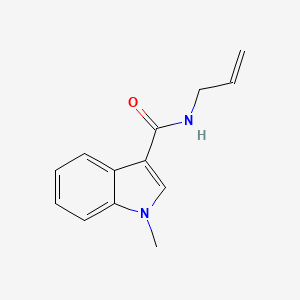
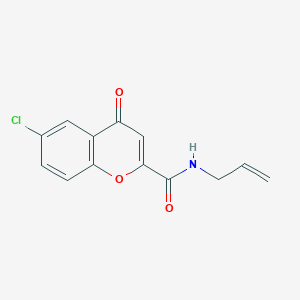

![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
